molecular formula C24H22ClN5O3 B2581948 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 1207008-69-2

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B2581948
CAS RN: 1207008-69-2
M. Wt: 463.92
InChI Key: WBOIKRFIJRWGMU-UHFFFAOYSA-N
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Description

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide” is a complex organic compound. It belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .


Synthesis Analysis

The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine. It is related to the compounds 5-MeO-DPT and DALT . In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT .

Scientific Research Applications

Indole Derivatives in Medicinal Chemistry

Indole derivatives, including those with complex substitutions similar to the compound mentioned, are extensively studied for their pharmacological properties. They play a crucial role in drug development, especially in the design of drugs targeting neurological disorders, cancer, and infectious diseases. For instance, indole-based compounds have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Similarly, the modification of indole structures has led to the development of compounds with significant antiviral and antibacterial activity, highlighting their versatility in drug design (Taber & Tirunahari, 2011).

Safety and Hazards

There is no published literature on the toxicity of 5-MeO-DALT . As of October 2015, 5-MeO-DALT is a controlled substance in China .

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-32-20-8-7-16(15-21(20)33-2)9-14-27-24(31)22-23(17-10-12-26-13-11-17)30(29-28-22)19-6-4-3-5-18(19)25/h3-8,10-13,15H,9,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOIKRFIJRWGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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